molecular formula C18H16Cl2N4O3S B3936135 2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B3936135
M. Wt: 439.3 g/mol
InChI Key: UPQUWTDKNJHSSP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that features a benzamide core substituted with dichloro and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 4-nitrophenylpiperazine with a suitable carbonothioylating agent under controlled conditions.

    Chlorination: The intermediate product is then subjected to chlorination to introduce the dichloro groups at the 2 and 4 positions of the benzamide ring.

    Coupling Reaction: The final step involves coupling the chlorinated intermediate with a benzamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
  • 2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-12-1-6-15(16(20)11-12)17(25)21-18(28)23-9-7-22(8-10-23)13-2-4-14(5-3-13)24(26)27/h1-6,11H,7-10H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQUWTDKNJHSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide
Reactant of Route 2
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2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide
Reactant of Route 3
2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide
Reactant of Route 4
2,4-dichloro-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

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